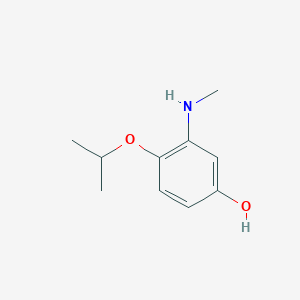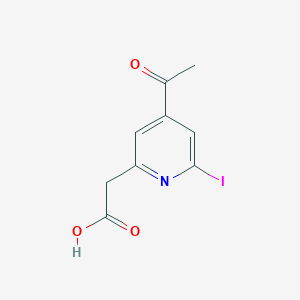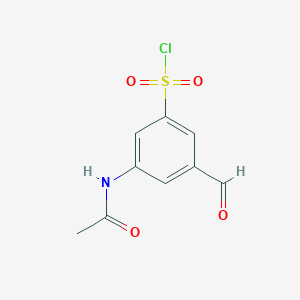
3-(Acetylamino)-5-formylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetylamino)-5-formylbenzenesulfonyl chloride is an organic compound that features both acetylamino and formyl functional groups attached to a benzene ring, along with a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-5-formylbenzenesulfonyl chloride typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine. The amine is then acetylated to introduce the acetylamino group. Subsequent formylation and sulfonylation steps yield the final product. Specific reaction conditions, such as the choice of solvents, temperatures, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetylamino)-5-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Acylation: The acetylamino group can participate in acylation reactions, introducing additional acyl groups.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Acetylamino)-5-formylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Acetylamino)-5-formylbenzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, facilitating the introduction of sulfonamide or sulfonate functionalities. The acetylamino and formyl groups can also participate in further chemical transformations, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Acetylamino)-5-amino-1-phenyl-1,2,4-triazole
- 3,5-Diacetylamino-1-phenyl-1,2,4-triazole
- 3-Acetylamino-5-amino-1-phenyl-1,2,4-triazole
Uniqueness
3-(Acetylamino)-5-formylbenzenesulfonyl chloride is unique due to the presence of both acetylamino and formyl groups on the benzene ring, along with the reactive sulfonyl chloride group. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H8ClNO4S |
|---|---|
Molekulargewicht |
261.68 g/mol |
IUPAC-Name |
3-acetamido-5-formylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO4S/c1-6(13)11-8-2-7(5-12)3-9(4-8)16(10,14)15/h2-5H,1H3,(H,11,13) |
InChI-Schlüssel |
DPUVSLVLUUQMQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)C=O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


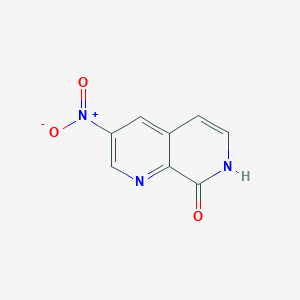
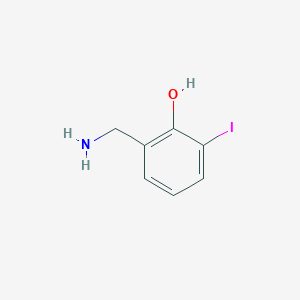
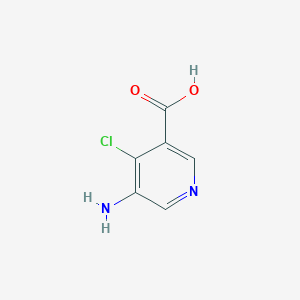
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
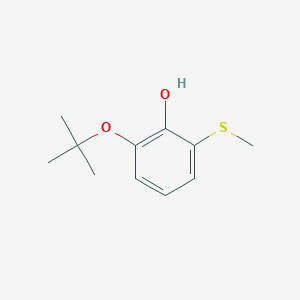
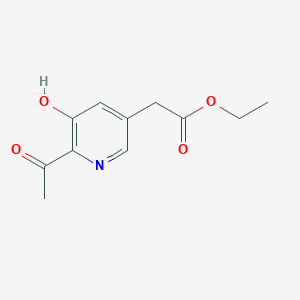
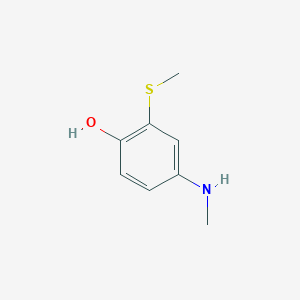
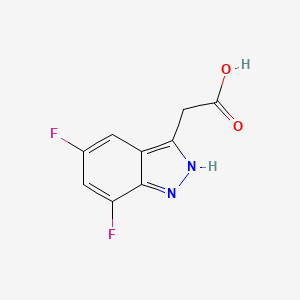

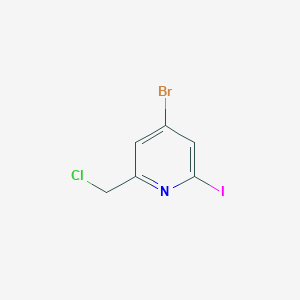
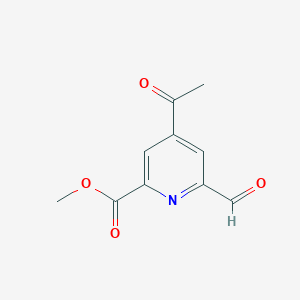
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
